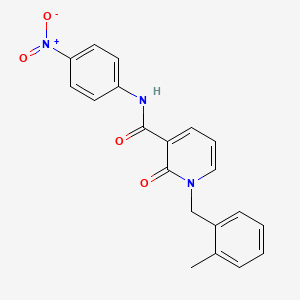
1-(2-methylbenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(2-methylbenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and a carboxamide group attached to it . The molecule also contains a nitrophenyl group and a methylbenzyl group .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The presence of the nitrophenyl group, the methylbenzyl group, and the carboxamide group would all contribute to the overall structure of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be complex and could involve several steps. For example, benzyl halides, which could be a part of this compound, are often used in alkylation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the nitrophenyl group could make the compound more reactive .科学的研究の応用
Antihypertensive and Coronary Vessel Dilator Properties
1,4-Dihydropyridines, which include compounds similar to the one , are known for their antihypertensive effects and ability to dilate coronary vessels. These properties are significant in the context of cardiovascular health and treatment of hypertension. For example, 2-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5,6-tricarboxylic acid triethylester, a compound with structural similarity, is synthesized through condensation processes involving enamines and ylidene acid esters, demonstrating the chemical versatility of this group (Abernathy, 1978).
Antibacterial and Catalytic Activities
Compounds synthesized from reactions involving similar dihydropyridine structures have shown antibacterial activities against both Gram-positive and Gram-negative bacteria. Additionally, these compounds can act as catalysts in certain chemical reactions, such as the transfer hydrogenation of ketones under mild conditions. This indicates a potential for both medicinal and industrial applications (Özdemir et al., 2012).
HIV-1 Integrase Inhibition
Dihydropyridine derivatives are also being studied for their potential in inhibiting HIV-1 integrase, a key enzyme required for the replication of the human immunodeficiency virus. This makes them a promising avenue for AIDS treatment. Structural modifications on these molecules have been explored to examine effects on HIV-integrase inhibitory potencies (Pace et al., 2007).
Crystal Structure Analysis
The study of crystal structures of compounds similar to the one has provided insights into their molecular geometry and intermolecular interactions. This is essential for understanding their physical and chemical properties, which can be applied in material science and drug design (Zhong et al., 2010).
作用機序
将来の方向性
特性
IUPAC Name |
1-[(2-methylphenyl)methyl]-N-(4-nitrophenyl)-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4/c1-14-5-2-3-6-15(14)13-22-12-4-7-18(20(22)25)19(24)21-16-8-10-17(11-9-16)23(26)27/h2-12H,13H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFZOTEZVMAWEMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-diethyl-2-[1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide](/img/structure/B2739548.png)
![7-(2-Hydroxy-3-imidazolylpropoxy)-1,2,3-trihydrocyclopenta[1,2-c]chromen-4-one](/img/structure/B2739549.png)
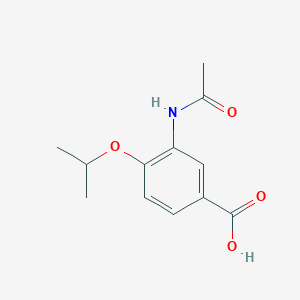
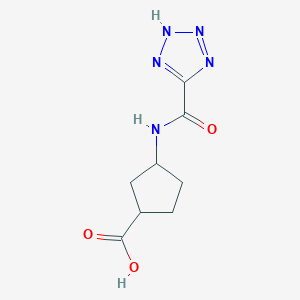
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-ethylsulfanylbenzamide](/img/structure/B2739556.png)
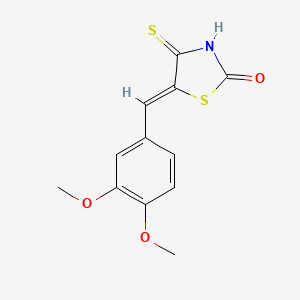
![N-benzyl-2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2739558.png)
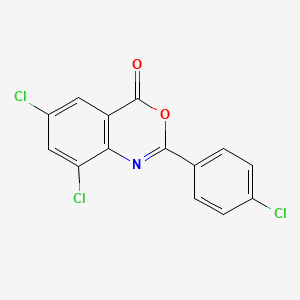
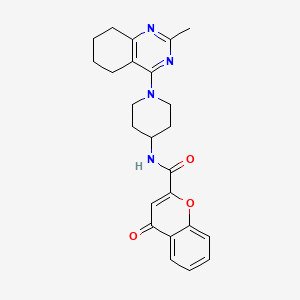
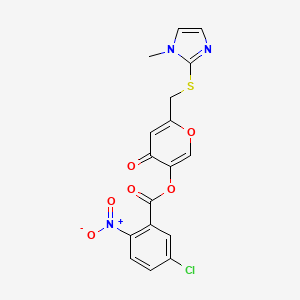
![7-(4-fluorophenyl)-2-(3-hydroxypropyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2739566.png)
![2-chloro-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide](/img/structure/B2739568.png)
![Ethyl 5-[2-(benzyloxy)-2-oxoethoxy]-2-tert-butyl-1-benzofuran-3-carboxylate](/img/structure/B2739569.png)